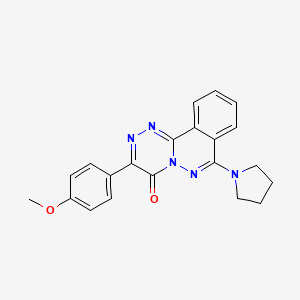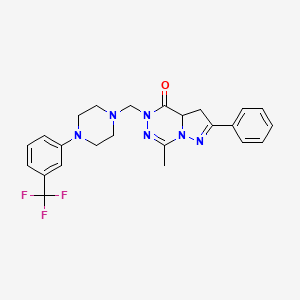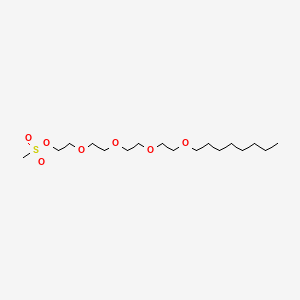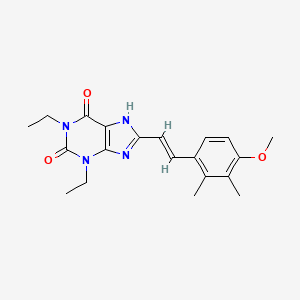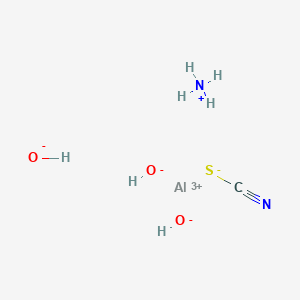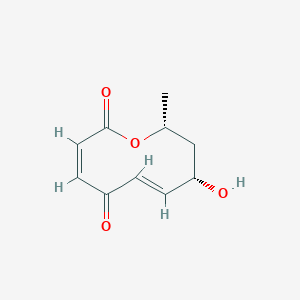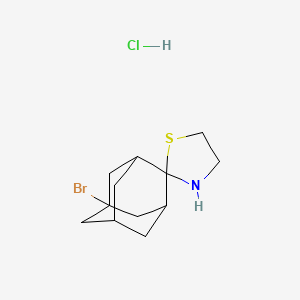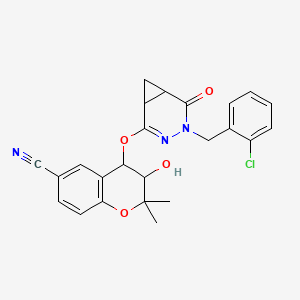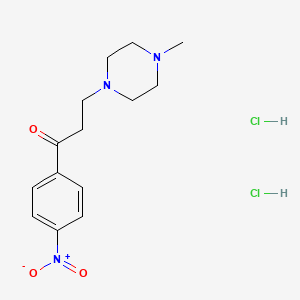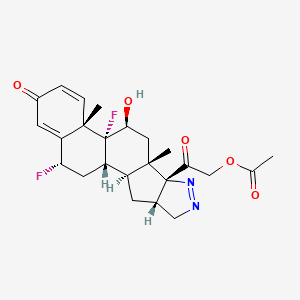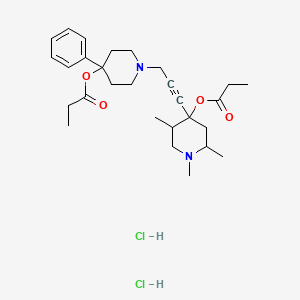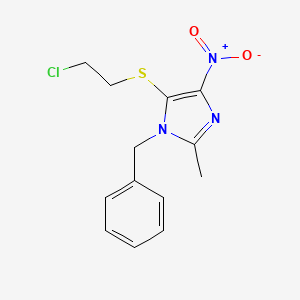
1H-Imidazole, 5-((2-chloroethyl)thio)-2-methyl-4-nitro-1-(phenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Imidazole, 5-((2-chloroethyl)thio)-2-methyl-4-nitro-1-(phenylmethyl)- is a complex organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by the presence of a 2-chloroethylthio group, a methyl group, a nitro group, and a phenylmethyl group attached to the imidazole ring. These substituents confer unique chemical and physical properties to the compound, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole, 5-((2-chloroethyl)thio)-2-methyl-4-nitro-1-(phenylmethyl)- typically involves multi-step organic reactions. One common method involves the cyclization of amido-nitriles in the presence of nickel catalysts, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve the use of high-throughput synthesis techniques, such as microwave-assisted synthesis or ultrasonic irradiation. These methods enhance reaction rates, improve yields, and reduce the use of hazardous solvents . For example, the use of ionic liquids as catalysts can facilitate the one-step synthesis of imidazole derivatives with high efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
1H-Imidazole, 5-((2-chloroethyl)thio)-2-methyl-4-nitro-1-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using hydrogenation techniques.
Substitution: The chloroethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, strong acids or bases for substitution reactions, and oxidizing agents for oxidation reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and pressures to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloroethyl group can produce a variety of substituted imidazoles .
Applications De Recherche Scientifique
1H-Imidazole, 5-((2-chloroethyl)thio)-2-methyl-4-nitro-1-(phenylmethyl)- has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and catalysts
Mécanisme D'action
The mechanism of action of 1H-Imidazole, 5-((2-chloroethyl)thio)-2-methyl-4-nitro-1-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. For example, the nitro group can participate in redox reactions, while the chloroethyl group can form covalent bonds with nucleophilic sites on proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Imidazole, 2-methyl-4-nitro-1-(phenylmethyl)-: Lacks the chloroethylthio group, resulting in different chemical properties.
1H-Imidazole, 5-((2-bromoethyl)thio)-2-methyl-4-nitro-1-(phenylmethyl)-: Contains a bromoethylthio group instead of a chloroethylthio group, affecting its reactivity.
Uniqueness
1H-Imidazole, 5-((2-chloroethyl)thio)-2-methyl-4-nitro-1-(phenylmethyl)- is unique due to the presence of the chloroethylthio group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
110579-13-0 |
|---|---|
Formule moléculaire |
C13H14ClN3O2S |
Poids moléculaire |
311.79 g/mol |
Nom IUPAC |
1-benzyl-5-(2-chloroethylsulfanyl)-2-methyl-4-nitroimidazole |
InChI |
InChI=1S/C13H14ClN3O2S/c1-10-15-12(17(18)19)13(20-8-7-14)16(10)9-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3 |
Clé InChI |
RWVFBZFPAZVDRI-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=C(N1CC2=CC=CC=C2)SCCCl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


